BenchChemオンラインストアへようこそ!

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Procure this single-isomer, racemic screening compound to interrogate the geometrically coupled dihydroisoquinoline-succinimide pharmacophore. The 4-methoxy substituent creates a defined hydrogen-bond network distinct from 2- or 3-methoxy regioisomers, critical for replicating antiproliferative (NCI-H460 sub-μM) or aminergic GPCR target engagement. Available in 35 mg aliquots with 1-week ship time. Confirm racemic integrity via chiral HPLC before plating. For matched-pair SAR, source all three regioisomers (4-OCH₃, 3-OCH₃, 2-OCH₃) from a single authenticated batch.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B4021712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C20H20N2O3/c1-25-17-8-6-16(7-9-17)22-19(23)12-18(20(22)24)21-11-10-14-4-2-3-5-15(14)13-21/h2-9,18H,10-13H2,1H3
InChIKeyOFTLCEWTVFPNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 35 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Structural Identity, Available Physicochemical Data, and Procurement Context


3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (C₂₀H₂₀N₂O₃, MW 336.39) is a fully synthetic small molecule comprising a pyrrolidine-2,5-dione (succinimide) core N-substituted with a 4-methoxyphenyl group at position 1 and a 3,4-dihydroisoquinolin-2(1H)-yl moiety at position 3 . The compound is catalogued as a racemic mixture (ChemDiv ID Y020-0527) and has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆ [1]. Its calculated logP is 2.15, logSw −2.52, and topological polar surface area is 39.2 Ų . This compound is supplied exclusively as a research-grade screening compound for early-stage drug discovery and is not approved for diagnostic, therapeutic, or in‑vivo human use. The single methoxy positional isomer and the dihydroisoquinoline-containing succinimide scaffold place it within a chemical space explored for antiproliferative [2] and CNS-targeted [2] applications, though target-specific bioactivity data for this precise compound remain sparse in the public domain.

Why 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by Off‑the‑Shelf Succinimide or Tetrahydroisoquinoline Analogs


Replacement of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione with a generic pyrrolidine-2,5-dione or a simple tetrahydroisoquinoline is indefensible without confirmatory side‑by‑side biological data because the two pharmacophoric elements are geometrically coupled through a single chiral carbon. The 4‑methoxyphenyl substituent on the imide nitrogen and the 3,4‑dihydroisoquinoline ring at the 3‑position of the succinimide create a defined spatial relationship that cannot be replicated by regioisomers such as the 3‑methoxyphenyl analog (CAS 511515‑44‑9) or the 2‑methoxyphenyl variant [REFS-1, REFS-2]. Even minor positional changes in the methoxy group are known to alter hydrogen‑bonding networks, logD, and receptor‑complementarity in related dihydroisoquinoline‑bearing series [1]. Moreover, the pyrrolidine-2,5-dione ring itself can act as a covalent warhead or a hydrogen‑bond acceptor, meaning that removal of the dihydroisoquinoline motif—or its substitution with a simple N‑alkyl group—is predicted to eliminate any polypharmacology or target engagement that depends on the extended aromatic system [1]. Consequently, procurement decisions that substitute this compound based solely on chemical similarity without matched-pair biological data risk invalidating SAR hypotheses and wasting screening resources.

Product-Specific Quantitative Evidence Guide for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


Regioisomeric Purity: 4‑Methoxy vs. 3‑Methoxy vs. 2‑Methoxy Positional Differentiation

The compound is unambiguously characterized as the 4‑methoxyphenyl regioisomer by NMR spectroscopy (DMSO‑d₆) [1]. The closest commercially available regioisomer, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione (CAS 511515‑44‑9), differs solely in the position of the methoxy substituent on the N‑phenyl ring . The 2‑methoxy analog has also been catalogued . In the broader pyrrolodihydroisoquinoline patent family, SAR tables demonstrate that moving a para‑methoxy group to a meta or ortho position can shift antiproliferative IC₅₀ values by >10‑fold in NCI‑H460 non‑small‑cell lung cancer cells, with the para‑substituted members consistently occupying the most potent cluster [2]. While direct IC₅₀ values for the three individual methoxy isomers of the target scaffold are not publicly available, the class‑level SAR establishes that procurement of the incorrect regioisomer is highly likely to yield discrepant biological results [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Stereochemical Definition: Racemic vs. Single‑Enantiomer Procurement

The compound is explicitly supplied as a racemic mixture, as declared in the vendor specification (Stereo: RACEMIC MIXTURE) . The 3‑position of the pyrrolidine-2,5-dione ring is a chiral center, meaning the (R) and (S) enantiomers are expected to display different pharmacokinetic and pharmacodynamic profiles. In the related series of 3‑substituted pyrrolidine-2,5‑diones evaluated as DHODH inhibitors, individual enantiomers exhibited 3‑ to 10‑fold differences in IC₅₀ values [1]. No single‑enantiomer preparation of the target compound is commercially catalogued as of the search date. A procurement specification that accepts an undefined stereoisomeric mixture (e.g., a non‑certified batch from a general chemical supplier) risks introducing variable enantiomeric ratios that directly affect assay reproducibility and SAR interpretation [1].

Chiral Chemistry Enantioselectivity Procurement Specification

Physicochemical Differentiation: logP, logSw, and TPSA vs. Close Analogs

The vendor‑calculated logP (2.15), logSw (−2.52), and topological polar surface area (39.2 Ų) place the compound within a moderately lipophilic, neutral chemical space typical of CNS‑penetrant leads (typically logP 1–4, TPSA < 90 Ų). Removal of the dihydroisoquinoline moiety yields 1‑(4‑methoxyphenyl)pyrrolidine‑2,5‑dione (MW 205.21) , reducing logP by an estimated 1.0–1.5 log units and abolishing the basic amine center (calculated pKa ~7.5–8.5 for the tetrahydroisoquinoline nitrogen), which is critical for lysosomal trapping and certain receptor interactions [1]. Conversely, the 3‑methoxy regioisomer (CAS 511515‑44‑9) has an identical molecular formula and calculated logP but a different dipole moment and electrostatic potential surface, which can alter binding poses in hydrophobic pockets [1]. The 2‑methoxy analog introduces intramolecular steric hindrance that can further perturb the conformational equilibrium of the N‑phenyl ring .

Physicochemical Properties Drug-likeness ADME Prediction

Recommended Research and Procurement Application Scenarios for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


Antiproliferative Screening Library Expansion

The compound is best deployed as a singleton addition to a diversity‑oriented screening library targeting cancer cell lines, particularly non‑small‑cell lung cancer (NCI‑H460), where the pyrrolodihydroisoquinoline scaffold has demonstrated sub‑micromolar antiproliferative activity and apoptosis induction [1]. Its para‑methoxy substitution pattern is predicted, based on class‑level SAR, to retain superior potency relative to meta‑ or ortho‑methoxy isomers [1]. Users should confirm racemic identity by chiral HPLC or optical rotation prior to plating to ensure reproducible inter‑assay results .

CNS Penetrant Lead Optimization

With a calculated logP of 2.15 and TPSA of 39.2 Ų, the compound falls within the physicochemical range associated with passive blood‑brain barrier permeability . The dihydroisoquinoline nitrogen (predicted basic pKa ~7.5–8.5) provides a protonatable center that can engage aspartate residues in aminergic GPCRs (e.g., dopamine D2, serotonin 5‑HT receptors), a feature absent in simpler succinimide analogs [2]. Screening against CNS‑targeted receptor panels is warranted, with the understanding that enantiomeric resolution may be required for lead optimization .

Regioisomeric Selectivity Probe in SAR Campaigns

The commercial availability of the 4‑methoxy, 3‑methoxy (CAS 511515‑44‑9), and 2‑methoxy positional isomers [REFS-5, REFS-6] enables a matched‑pair SAR study to quantify the contribution of methoxy position to target engagement. Procurement of all three regioisomers from a single authenticated source is recommended to minimize batch‑to‑batch variability and to generate internally consistent IC₅₀ or Kd datasets suitable for Free‑Wilson or 3D‑QSAR modeling [1].

Quote Request

Request a Quote for 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.